2-({4-[acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-({4-[acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid is a complex organic compound with a unique structure It is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the carboxylic acid group: This can be done via oxidation of an alkyl group on the cyclohexane ring.
Attachment of the phenylcarbamoyl group: This step involves the reaction of an amine with a phenyl isocyanate to form the carbamoyl group.
Acetylation of the amine: The final step involves the acetylation of the amine group using acetic anhydride.
Industrial Production Methods
Industrial production of
Properties
Molecular Formula |
C17H22N2O4 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1S,2R)-2-[[4-[acetyl(methyl)amino]phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H22N2O4/c1-11(20)19(2)13-9-7-12(8-10-13)18-16(21)14-5-3-4-6-15(14)17(22)23/h7-10,14-15H,3-6H2,1-2H3,(H,18,21)(H,22,23)/t14-,15+/m1/s1 |
InChI Key |
NBYSTXJLKFMDBD-CABCVRRESA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Isomeric SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)[C@@H]2CCCC[C@@H]2C(=O)O |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.